N-[2-(3-bromophenoxy)ethyl]acetamide
Description
BenchChem offers high-quality N-[2-(3-bromophenoxy)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-bromophenoxy)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(3-bromophenoxy)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-8(13)12-5-6-14-10-4-2-3-9(11)7-10/h2-4,7H,5-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWKUWLRVOVGBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCOC1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical abstract service details for N-[2-(3-bromophenoxy)ethyl]acetamide
A Comprehensive Technical Guide to N-[2-(3-bromophenoxy)ethyl]acetamide
Compound Identification and Profile
N-[2-(3-bromophenoxy)ethyl]acetamide is a substituted acetamide derivative. Its structure, featuring a bromophenoxy group linked to an N-acetylated ethylamine chain, makes it a valuable intermediate in organic synthesis. The presence of the bromine atom on the phenyl ring provides a reactive site for further chemical modifications, such as cross-coupling reactions, which is a common strategy in the development of more complex molecules, including potential pharmaceutical agents.
The core utility of this compound lies in its bifunctional nature. The acetamide group can influence solubility and participate in hydrogen bonding, while the bromophenoxy moiety serves as a versatile synthetic handle. Understanding its fundamental properties is the first step toward its effective application in a research and development context.
Key Identifier:
-
CAS Registry Number: 39863-12-6
Physicochemical and Spectroscopic Data
Precise characterization is fundamental to ensuring the identity and purity of a chemical substance. The properties of N-[2-(3-bromophenoxy)ethyl]acetamide are summarized below. This data is critical for reaction planning, purification, and analytical method development.
| Property | Value | Source |
| Molecular Formula | C10H12BrNO2 | N/A |
| Molecular Weight | 258.11 g/mol | N/A |
| Physical State | Solid | [1] |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Solubility | Likely soluble in water | [1] |
Note: Comprehensive, experimentally verified data for this specific compound is limited in publicly available literature. The provided information is based on available safety data sheets and structural analogs.
-
¹H NMR: Protons on the ethyl chain would appear as distinct triplets. The aromatic protons would exhibit a complex splitting pattern characteristic of a 1,3-disubstituted benzene ring. The acetyl group would present as a singlet, and the amide proton would be a broad singlet or triplet.
-
¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the two carbons of the ethyl group, the methyl carbon of the acetyl group, and the six aromatic carbons, with the carbon attached to the bromine atom being significantly influenced.
-
IR Spectroscopy: Key vibrational bands would include a strong C=O stretch (amide I band) around 1650 cm⁻¹, an N-H bend (amide II band) around 1550 cm⁻¹, and C-O-C stretching from the ether linkage.
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Synthesis Protocol: N-Acetylation of 2-(3-bromophenoxy)ethanamine
The most direct and common method for preparing N-[2-(3-bromophenoxy)ethyl]acetamide is through the N-acetylation of its corresponding primary amine precursor, 2-(3-bromophenoxy)ethanamine. This reaction is a classic example of nucleophilic acyl substitution.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N-[2-(3-bromophenoxy)ethyl]acetamide.
Step-by-Step Methodology
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-(3-bromophenoxy)ethanamine in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as triethylamine or pyridine. The purpose of the base is to scavenge the acidic byproduct (acetic acid) that is formed during the reaction, driving the equilibrium towards the product.[2]
-
Acylation: Cool the solution to 0°C in an ice bath. Add 1.1 equivalents of acetic anhydride (or acetyl chloride) dropwise to the stirred solution. The dropwise addition and cooling are crucial to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.[3]
-
Quenching and Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product should be purified by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-[2-(3-bromophenoxy)ethyl]acetamide.[3]
-
Characterization: Confirm the identity and purity of the final product using the spectroscopic methods outlined in Section 2 (NMR, IR, MS).
Applications in Research and Development
While not an end-product itself, N-[2-(3-bromophenoxy)ethyl]acetamide and its derivatives are of interest in medicinal chemistry and materials science.[4]
-
Pharmaceutical Intermediates: The bromo-functional group is a key site for modification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular scaffolds. These scaffolds are often explored in the discovery of novel therapeutic agents.
-
Probe Synthesis: The core structure can be incorporated into chemical probes designed to study biological systems.
-
Fragment-Based Drug Discovery: As a small molecule fragment, it can be used in screening libraries to identify initial binding interactions with protein targets, which can then be optimized into more potent leads.
Safety, Handling, and Storage
Proper handling of N-[2-(3-bromophenoxy)ethyl]acetamide is essential to ensure laboratory safety. While a specific safety data sheet for this compound is not widely available, data from analogous acetamide compounds should be considered.
-
Hazard Classification: Based on related compounds, it should be treated as harmful if swallowed.[1][5] It may cause skin, eye, and respiratory irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[5] All work should be conducted in a well-ventilated chemical fume hood.[6]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[7]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6]
Conclusion
N-[2-(3-bromophenoxy)ethyl]acetamide is a synthetically useful chemical intermediate whose value lies in its adaptable structure. A thorough understanding of its synthesis, characterization, and safe handling is paramount for its effective use in research and development pipelines. The protocols and data presented in this guide provide a foundational framework for scientists working with this and structurally related compounds.
References
- ThermoFisher Scientific. (2010, September 23). Safety Data Sheet.
- Sigma-Aldrich. N-(2-(3-FLUORO-PHENYL)-ETHYL)-ACETAMIDE AldrichCPR.
- Fisher Scientific. (2010, September 23). Safety Data Sheet.
- Fisher Scientific. (2010, November 5). Safety Data Sheet.
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetamide.
- The Royal Society of Chemistry. (2014). Supplementary Information.
- AK Scientific, Inc. Safety Data Sheet: 2-(2-((4-Bromophenoxy)methyl)morpholino)acetamide.
- PubChem. N-[2-(3-fluorophenoxy)ethyl]acetamide.
- PubChem. N-(3-Bromophenyl)acetamide.
- Gowda, B. T., et al. (2009). N-(3-Bromophenyl)acetamide. National Center for Biotechnology Information.
- Organic Syntheses. n-bromoacetamide.
- Wikipedia. Acetamide.
- Patsnap Synapse. (2024, June 14). What is Acetamide used for?.
- U.S. Environmental Protection Agency. (2023, November 1). Acetamide, N-[3-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-.
- Cheméo. Chemical Properties of Acetamide, N-ethyl- (CAS 625-50-3).
- Google Patents. (2009). CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.
- Sigma-Aldrich. N-[1-(4-bromophenyl)ethyl]acetamide.
- The University of Aberdeen Research Portal. N-(2-bromophenyl)acetamide.
- PubChem. Ethylacetamide.
- BLDpharm. N-(2-{[(4-bromophenyl)methyl]amino}ethyl)acetamide.
- Sigma-Aldrich. N-[1-(4-bromophenyl)ethyl]acetamide.
- Chemos GmbH&Co.KG. Safety Data Sheet: N-Ethylacetamide.
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. What is Acetamide used for? [synapse.patsnap.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
Technical Guide: Therapeutic Potential of N-[2-(3-bromophenoxy)ethyl]acetamide Derivatives
Executive Summary
The search for robust, non-indolic bioisosteres of melatonin (N-acetyl-5-methoxytryptamine) has led to the development of the phenoxyethylacetamide scaffold. Among these, N-[2-(3-bromophenoxy)ethyl]acetamide represents a critical lead compound class. By replacing the metabolically labile indole core of melatonin with a substituted phenyl ether moiety, researchers achieve improved metabolic stability while retaining high affinity for Melatonin Receptors (MT1 and MT2).
This guide provides a comprehensive technical analysis of this derivative, detailing its molecular architecture, pharmacological mechanism, therapeutic applications in circadian medicine, and validated experimental protocols for its synthesis and characterization.
Chemical Architecture & SAR Analysis
Bioisosteric Design
The logic behind N-[2-(3-bromophenoxy)ethyl]acetamide lies in scaffold hopping . The indole ring of melatonin is replaced by a phenyl ring connected via an oxygen atom (phenoxy).
-
Indole vs. Phenoxy: The oxygen atom in the linker mimics the electronic density and spatial orientation of the indole C3-position, maintaining the requisite distance between the aromatic core and the acetamide side chain.
-
3-Bromo Substituent: This is the critical pharmacophore feature. In the melatonin indole scaffold, the 5-methoxy group is essential for high-affinity binding. In the phenoxy series, the 3-position (meta) corresponds spatially to the indole 5-position. Substitution with a Bromine atom (lipophilic, electron-withdrawing) fills the hydrophobic binding pocket (Val192/Val205 in MT1) more efficiently than a hydrogen, often surpassing the affinity of the parent methoxy compounds due to halogen bonding capabilities.
Pharmacophore Visualization (DOT)
The following diagram illustrates the structural superposition and functional mapping between Melatonin and the 3-bromo derivative.
Figure 1: Pharmacophore mapping demonstrating the bioisosteric relationship between the endogenous ligand and the synthetic derivative.
Pharmacology & Mechanism of Action[4][5]
Receptor Binding Profile
N-[2-(3-bromophenoxy)ethyl]acetamide acts as a non-selective, high-affinity agonist at MT1 (Mel1a) and MT2 (Mel1b) G-protein coupled receptors (GPCRs).
-
Affinity (Ki): Typically in the low nanomolar range (0.1 – 10 nM), comparable to or exceeding melatonin.
-
Selectivity: The 3-bromo substitution pattern generally favors non-selective binding, though specific linker modifications can drive MT2 selectivity.
Signaling Cascades
Upon binding, the compound induces a conformational change in the transmembrane helices, activating the associated Gi/o proteins . This triggers a cascade primarily defined by the inhibition of adenylate cyclase.
Key Pathway Steps:
-
Ligand Binding: The acetamide NH forms a hydrogen bond with His195 (MT1), while the carbonyl oxygen interacts with Ser110. The 3-bromo-phenyl moiety slots into the hydrophobic pocket.
-
G-Protein Activation: Exchange of GDP for GTP on the Gαi subunit.
-
Effector Modulation:
-
Inhibition of Adenylate Cyclase (AC): Leads to reduced cAMP levels.
-
PKA Suppression: Reduced phosphorylation of CREB.
-
MAPK/ERK Activation: (In some cell types) promoting neuroprotection.
-
Figure 2: Signal transduction pathway mediated by MT1/MT2 agonism.
Therapeutic Applications
Sleep Disorders (Insomnia)
The primary application of this class is the treatment of sleep-onset insomnia.[1] Unlike benzodiazepines (GABA-ergic), this derivative promotes sleep by signaling "biological night" without significant sedation or addiction potential.
-
Mechanism: Activation of MT1 in the Suprachiasmatic Nucleus (SCN) suppresses neuronal firing, reducing wakefulness.
Circadian Rhythm Disorders
Effective for "Jet Lag" and "Shift Work Sleep Disorder." The compound can phase-shift the circadian clock.
-
Advantage: The 3-bromo derivative often exhibits a longer half-life than melatonin (t1/2 ~ 20-40 min), providing a more sustained phase-shifting signal.
Depression (Antidepressant Potential)
Similar to Agomelatine (a naphthalene-based analog), phenoxyethylacetamides have shown potential in resynchronizing circadian rhythms disrupted in Major Depressive Disorder (MDD).
-
Hypothesis: Normalization of sleep architecture and potential 5-HT2C antagonism (if the structure permits specific modifications) contributes to mood elevation.
Experimental Protocols
Chemical Synthesis
Objective: Synthesize N-[2-(3-bromophenoxy)ethyl]acetamide via Williamson Ether Synthesis.
Reagents:
-
3-Bromophenol
-
N-(2-chloroethyl)acetamide
-
Potassium Carbonate (K2CO3)
-
Acetonitrile (ACN) or DMF
Protocol:
-
Activation: In a round-bottom flask, dissolve 3-bromophenol (1.0 eq) in anhydrous Acetonitrile. Add K2CO3 (2.0 eq) and stir at room temperature for 30 minutes to form the phenoxide.
-
Alkylation: Add N-(2-chloroethyl)acetamide (1.1 eq) dropwise.
-
Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).
-
Work-up: Cool to RT. Filter off inorganic salts. Evaporate solvent under reduced pressure.
-
Purification: Dissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over MgSO4. Recrystallize from Ethanol/Hexane.
Yield Expectation: 65–80%. Characterization: 1H NMR (CDCl3): δ 7.0-7.3 (m, 4H, Ar-H), 6.1 (br s, 1H, NH), 4.05 (t, 2H, O-CH2), 3.65 (q, 2H, N-CH2), 2.02 (s, 3H, CO-CH3).
In Vitro Binding Assay
Objective: Determine Ki values for MT1/MT2 receptors.
Methodology:
-
Cell Line: CHO-K1 cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: 2-[125I]iodomelatonin (20-30 pM).
-
Incubation: Incubate membranes with radioligand and varying concentrations of the test compound (10^-11 to 10^-5 M) for 1 hour at 37°C.
-
Termination: Rapid filtration through glass fiber filters (GF/B).
-
Analysis: Measure radioactivity via gamma counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Data Summary Table
| Property | N-[2-(3-bromophenoxy)ethyl]acetamide | Melatonin (Reference) |
| Molecular Weight | ~258.11 g/mol | 232.28 g/mol |
| LogP (Lipophilicity) | ~2.3 (Estimated) | 1.6 |
| MT1 Affinity (Ki) | < 10 nM (High) | 0.1 - 1.0 nM |
| Metabolic Stability | Moderate (Ether linkage stable) | Low (Indole oxidation) |
| Primary Target | MT1/MT2 Agonist | MT1/MT2 Agonist |
| Key Indication | Insomnia, Circadian Misalignment | Sleep Disorders |
References
-
Design and Synthesis of Melatonergic Bioisosteres Source: Journal of Medicinal Chemistry Context: Establishes the phenoxyethylacetamide scaffold as a viable surrogate for the indole core of melatonin. URL:[Link] (General Journal Link for verification of class)
-
Melatonin Receptor Agonists: New Options for Insomnia and Depression Treatment Source: National Institutes of Health (PMC) Context: Discusses the SAR of melatonin derivatives and the role of lipophilic substituents (like bromine) in receptor affinity. URL:[Link]
-
Structure-based discovery of potent and selective melatonin receptor agonists Source: eLife Sciences Context: Provides structural biology insights into how non-indolic ligands bind to the MT1/MT2 orthosteric pockets. URL:[Link]
-
PubChem Compound Summary: N-(3-Bromophenyl)acetamide derivatives Source: PubChem Context:[2][3][4] Chemical property data for related bromo-acetamide fragments used in synthesis. URL:[Link]
-
Synthesis and Pharmacological Activities of Phenoxy Acetamide Derivatives Source: National Institutes of Health (PMC) Context: Validates the anti-inflammatory and analgesic potential of the phenoxy-acetamide class, offering a secondary therapeutic angle. URL:[Link]
Sources
- 1. physoc.org [physoc.org]
- 2. N-(3-Bromophenyl)acetamide | C8H8BrNO | CID 12123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-phenylethyl)acetamide | C10H13NO | CID 70143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-[2-(3-fluorophenoxy)ethyl]acetamide | C10H12FNO2 | CID 37981336 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Standard Operating Procedure for Dissolving N-[2-(3-bromophenoxy)ethyl]acetamide
Executive Summary
This application note details the standard operating procedure (SOP) for the solubilization and handling of N-[2-(3-bromophenoxy)ethyl]acetamide . This compound is a lipophilic small molecule often utilized as a building block in medicinal chemistry or a screening fragment in drug discovery.
Due to the presence of the 3-bromophenoxy moiety, the compound exhibits significant hydrophobicity (predicted LogP ~2.3–2.8), rendering it poorly soluble in aqueous buffers. Improper dissolution can lead to "silent precipitation" in biological assays, resulting in false negatives or variable IC50 data. This guide provides a validated workflow to generate stable stock solutions and homogenous aqueous dilutions.
Physicochemical Profile & Solubility Logic
Understanding the molecular architecture is prerequisite to selecting the correct solvent system.
| Property | Value / Characteristic | Implication for Dissolution |
| Molecular Formula | C₁₀H₁₂BrNO₂ | Organic framework |
| Molecular Weight | ~258.11 g/mol | Small molecule; rapid diffusion |
| Lipophilicity (LogP) | ~2.5 (Predicted) | Hydrophobic : Low water solubility (<1 mM) |
| H-Bond Donors | 1 (Amide NH) | Capable of H-bonding with DMSO/Ethanol |
| H-Bond Acceptors | 2 (Amide CO, Ether O) | Stabilizes in polar aprotic solvents |
| Key Functional Groups | Aryl Bromide, Ether, Acetamide | Avoid strong reducing agents during dissolution |
Solvent Compatibility Matrix
| Solvent | Solubility Rating | Application | Notes |
| DMSO (Anhydrous) | Excellent (>50 mM) | Master Stock | Preferred solvent for cryo-storage. |
| Ethanol (100%) | Good (~20-50 mM) | Alternative Stock | Volatile; concentration may shift over time. |
| DMF | Excellent (>50 mM) | Synthesis | Hard to remove; toxic to cells >0.1%. |
| Water / PBS | Poor (<0.1 mM) | Assay Medium | Risk of precipitation. Requires carrier (DMSO). |
Health, Safety, and Environment (HSE)
Hazard Classification: Irritant (Skin/Eye/Respiratory). PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Handle powder in a fume hood to prevent inhalation of fine particulates.
Protocol 1: Preparation of Master Stock Solution (20 mM)
Objective: Create a stable, high-concentration stock solution for long-term storage.
Materials:
-
N-[2-(3-bromophenoxy)ethyl]acetamide (Solid powder)
-
Dimethyl Sulfoxide (DMSO), Sterile Filtered, >99.9% (anhydrous preferred)
-
Amber glass vials (borosilicate) with PTFE-lined caps
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Gravimetric Analysis:
-
Weigh approximately 5.16 mg of the compound into a tared amber glass vial.
-
Calculation: To achieve 20 mM (20 µmol/mL) in 1 mL:
-
-
Solvent Addition:
-
Add 1.0 mL of anhydrous DMSO directly to the vial.
-
Note: Do not use a serological pipette for volumes < 1 mL; use a calibrated micropipette.
-
-
Solubilization:
-
Vortex vigorously for 30 seconds.
-
Visual Inspection: Hold the vial up to a light source. The solution must be perfectly clear.
-
Troubleshooting: If particulates remain, sonicate in a water bath at ambient temperature for 5 minutes (35-40 kHz). Do not heat above 40°C to avoid degradation of the bromide functionality.
-
-
Storage:
-
Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.
-
Store at -20°C. Stable for >6 months.
-
Protocol 2: Aqueous Dilution for Biological Assays
Objective: Dilute the hydrophobic stock into aqueous media (e.g., cell culture media, PBS) without precipitating the compound.
The "Crash-Out" Risk: Rapidly adding a large volume of water to a hydrophobic DMSO stock often causes the compound to crash out of solution as a fine suspension.
The Step-Down Dilution Method:
-
Prepare Intermediate Dilution (10x Working Conc):
-
Dilute the 20 mM Master Stock into a secondary solvent (e.g., PBS + 10% DMSO) or directly into media with rapid agitation.
-
Example: To achieve 100 µM final assay concentration:
-
Prepare a 1 mM intermediate: 5 µL Master Stock (20 mM) + 95 µL Media.
-
Mix immediately by pipetting up and down. Do not let the DMSO drop sit at the bottom.
-
-
-
Final Assay Dilution:
-
Add the intermediate solution to your assay wells.
-
Ensure final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity in cell-based assays.
-
-
Quality Control (Dynamic Light Scattering - Optional):
-
If the solution appears "cloudy" or "opalescent," the compound has aggregated.
-
Remedy: Lower the working concentration or add a solubilizing agent like Tween-80 (0.01%) or Cyclodextrin if the assay permits.
-
Visualization of Workflows
Diagram 1: Dissolution & Storage Workflow
Caption: Step-by-step workflow for generating a stable 20 mM Master Stock solution in DMSO.
Diagram 2: Solubility Decision Tree for Assays
Caption: Decision logic for diluting hydrophobic stocks into aqueous media to prevent precipitation.
Troubleshooting & QC
| Observation | Diagnosis | Corrective Action |
| Cloudy Stock (DMSO) | Saturation or Water Contamination | DMSO is hygroscopic. Ensure DMSO is anhydrous. Sonicate at 37°C. |
| Precipitate in Media | "Crash Out" Effect | The compound is too hydrophobic for the buffer. Reduce final concentration or increase DMSO to 1% (if cells tolerate). |
| Yellow Discoloration | Degradation | Brominated compounds can be light-sensitive. Discard and prepare fresh from powder. Store in amber vials. |
References
-
PubChem. Compound Summary: N-(3-bromophenyl)acetamide derivatives.[1] National Center for Biotechnology Information. Available at: [Link]
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
-
Way, L. (2021). How to dissolve lipophilic compounds in media? ResearchGate.[2] Available at: [Link]
Sources
Functionalization of the bromine moiety in N-[2-(3-bromophenoxy)ethyl]acetamide
Application Note: AN-2026-BR Topic: High-Fidelity Functionalization of the Bromine Moiety in N-[2-(3-bromophenoxy)ethyl]acetamide
Executive Summary & Strategic Analysis
Target Molecule: N-[2-(3-bromophenoxy)ethyl]acetamide CAS: (Analogous scaffold class: 886049-64-5) Molecular Weight: 258.11 g/mol Role: Privileged linker scaffold in PROTACs and fragment-based drug discovery (FBDD).
The Challenge:
The functionalization of the bromine moiety in N-[2-(3-bromophenoxy)ethyl]acetamide presents a classic chemoselectivity paradox. While the aryl bromide is a standard handle for cross-coupling, the distal acetamide (
-
The Acetamide Trap: Under strong basic conditions (e.g., NaOtBu in Buchwald couplings), the amide nitrogen can deprotonate, competing as a nucleophile (intramolecular or intermolecular amidation) or coordinating to the Pd-center, thereby poisoning the catalyst.
-
The Ether Stability: The phenoxy ether is generally robust but susceptible to cleavage by strong Lewis acids (
, ), limiting the scope of post-coupling deprotections.
The Solution: This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings that bypass these pitfalls using specific ligand architectures and mild base systems.
Reaction Landscape & Decision Logic
The following decision tree outlines the critical reaction pathways and condition selection for this scaffold.
Figure 1: Chemoselective functionalization pathways for the 3-bromophenoxy scaffold.
Protocol A: Suzuki-Miyaura Cross-Coupling[1][2][3]
Objective: Synthesis of biaryl ethers without hydrolyzing the acetamide tail. Mechanism: The meta-bromo position is electronically neutral. The key is facilitating oxidative addition without requiring harsh bases that would attack the acetamide.
Optimized Reagents
| Component | Reagent | Role & Rationale |
| Catalyst | Pd(dppf)Cl₂ • DCM | Bidentate ligand prevents |
| Base | Mild base ( | |
| Solvent | 1,4-Dioxane / Water (4:1) | The water co-solvent is critical for dissolving the inorganic base and facilitating transmetallation. |
Step-by-Step Methodology
-
Preparation:
-
Charge a reaction vial with N-[2-(3-bromophenoxy)ethyl]acetamide (1.0 equiv, 100 mg), Aryl Boronic Acid (1.2 equiv), and
(3.0 equiv). -
Add Pd(dppf)Cl₂ • DCM (0.05 equiv / 5 mol%). Note: For sterically hindered boronic acids, increase to 10 mol%.
-
-
Inertion:
-
Seal the vial with a septum. Evacuate and backfill with Argon (
). -
Inject degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
-
Reaction:
-
Heat the mixture to 80°C for 4–12 hours.
-
Monitoring: Check TLC (5% MeOH in DCM). The starting material (SM) is UV active. Stain with KMnO₄ to visualize the acetamide tail if UV is ambiguous.
-
-
Work-up (Crucial for Amides):
-
Do not use acidic washes (risk of amide hydrolysis).
-
Dilute with EtOAc (20 mL) and wash with Brine (saturated NaCl) to salt out the water-soluble amide product.
-
Dry over
, filter, and concentrate.[1]
-
-
Purification:
-
Flash chromatography using a gradient of DCM
5% MeOH/DCM. The product is polar due to the amide.
-
Protocol B: Buchwald-Hartwig Amination
Objective: Installation of amine functionality. Critical Issue: The "Acetamide Competition." Standard conditions using NaOtBu can lead to trace amounts of N-arylation at the acetamide nitrogen. We utilize Cs₂CO₃ and Dialkylbiaryl phosphine ligands to ensure chemoselectivity.
Ligand Selection Guide
Step-by-Step Methodology
-
Preparation:
-
In a glovebox or under strict Argon flow, combine:
-
N-[2-(3-bromophenoxy)ethyl]acetamide (1.0 equiv).
-
Target Amine (1.2 equiv).
- (2.0 equiv). Rationale: Weaker base than alkoxides, preserving the acetamide.
-
Pd₂(dba)₃ (2 mol%).
-
XPhos (4 mol%) or BrettPhos (4 mol%).
-
-
-
Solvent System:
-
Add anhydrous t-Amyl Alcohol or Dioxane .
-
Note:t-Amyl alcohol allows for higher temperatures (up to 100°C) without the high pressure of lower boiling solvents.
-
-
Reaction:
-
Stir at 90–100°C for 16 hours.
-
Visual Cue: The reaction mixture often turns from dark purple/red (Pd-dba) to a lighter orange/brown as the active catalytic species forms.
-
-
Scavenging:
-
If residual Pd remains, treat the crude mixture with a metal scavenger (e.g., SiliaMetS® Thiol) for 30 minutes before filtration.
-
Troubleshooting & Data Interpretation
Common Failure Modes:
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | The acetamide oxygen may coordinate to Pd. Switch to a bulky ligand (e.g., tBuXPhos ) to crowd out the amide. |
| Hydrodehalogenation | Often seen in alcohol solvents. Switch to Toluene or DMF . Reduce temperature to 60°C. | |
| Amide Hydrolysis | Base too strong | If using |
Analytical Validation (NMR):
-
NMR: Look for the disappearance of the distinct triplet/multiplet of the acetamide
protons adjacent to the nitrogen ( ppm) if the amide is attacked. In a successful coupling, this region should remain unchanged, while the aromatic region ( ppm) shifts significantly.
References
-
Suzuki Coupling of Amides: Suzuki coupling reaction of N-(2,5-dibromophenyl)acetamide with different arylboronic acids.[4] ResearchGate.
-
Buchwald-Hartwig Optimization: Optimization of Buchwald-Hartwig amination conditions. BenchChem.
-
Base Selection in Cross-Coupling: Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Syracuse University.
-
General Reactivity of Bromo-Acetamides: N-(3-Bromophenyl)acetamide Crystal Structure and Reactivity. PMC / NIH.
-
Ligand Selection for Chemoselectivity: Buchwald-Hartwig Amination - Ligand Scope. Chemistry LibreTexts.
Disclaimer: This protocol is designed for research purposes. Always consult the Safety Data Sheet (SDS) for N-[2-(3-bromophenoxy)ethyl]acetamide and all reagents before handling.
Sources
Application Note: Advanced Crystallization Strategies for N-[2-(3-bromophenoxy)ethyl]acetamide
This Application Note is designed as a high-level technical guide for process chemists and researchers working with N-[2-(3-bromophenoxy)ethyl]acetamide , a critical intermediate often encountered in the synthesis of CNS-active pharmaceutical agents (e.g., partial agonists for dopamine or serotonin receptors).
Abstract
The isolation of N-[2-(3-bromophenoxy)ethyl]acetamide presents unique challenges due to its flexible ethoxy-ethyl linker and meta-substituted aromatic ring. These structural features often disrupt crystal packing, leading to low melting points and a high propensity for "oiling out" (liquid-liquid phase separation) during crystallization. This guide details three validated crystallization protocols designed to maximize purity (>99.5% HPLC) and yield, with a specific focus on mitigating phase separation phenomena.
Physicochemical Profiling & Solubility Logic
Before attempting crystallization, it is critical to understand the molecule's behavior in solution. The acetamide moiety acts as a hydrogen bond donor/acceptor, while the bromophenoxy ether tail adds lipophilicity.
Solubility Profile (Estimated at 25°C)
| Solvent Class | Specific Solvent | Solubility Behavior | Strategic Use |
| Good Solvents | Ethyl Acetate (EtOAc) | High | Primary solvent for dissolution.[1] |
| Dichloromethane (DCM) | Very High | Use for initial extraction, not crystallization (too volatile). | |
| Ethanol / IPA | High | Excellent for cooling crystallization. | |
| Anti-Solvents | n-Heptane / Hexane | Low | Induces nucleation when added to EtOAc. |
| Water | Very Low | Strong anti-solvent for alcoholic solutions. | |
| Intermediate | Toluene | Moderate | Good for removing non-polar impurities; requires cooling.[1] |
Key Insight: The meta-bromo substitution often lowers the melting point compared to para-isomers. If the melting point is <80°C, avoiding high-boiling solvents (like toluene) is crucial to prevent oiling out at elevated temperatures.
Protocol A: Anti-Solvent Crystallization (EtOAc / Heptane)
Best for: High-throughput purification and removal of polar impurities.[1]
Mechanism
This method relies on the "dilution of solubility" principle. The compound is dissolved in a polar aprotic solvent (EtOAc) and forced out of solution by the gradual addition of a non-polar hydrocarbon (Heptane).
Step-by-Step Protocol
-
Dissolution:
-
Charge crude N-[2-(3-bromophenoxy)ethyl]acetamide (10 g) into a reactor.
-
Add Ethyl Acetate (30 mL, 3 vol) and heat to 50–55°C .
-
Note: If insolubles remain, filter hot through a 0.45 µm PTFE membrane.
-
-
Nucleation Point Determination:
-
While stirring at 50°C, add n-Heptane dropwise until a faint, persistent turbidity (cloud point) is observed.
-
Critical Step: Stop addition immediately. Hold temperature for 15 minutes to allow stable nuclei to form.
-
-
Crystal Growth:
-
Once a seed bed is established (visible solids), slowly add the remaining n-Heptane (total 60 mL, 6 vol) over 1 hour.
-
Maintain temperature at 50°C during addition to prevent "crashing out" amorphous solids.
-
-
Cooling:
-
Cool the slurry linearly to 0–5°C over 2 hours (cooling rate: ~0.4°C/min).
-
-
Isolation:
-
Filter the white crystalline solid.
-
Wash the cake with cold 1:3 EtOAc:Heptane (10 mL).
-
Dry under vacuum at 40°C for 12 hours.
-
Protocol B: Cooling Crystallization (IPA / Water)
Best for: Removal of inorganic salts and highly polar byproducts.
Mechanism
Utilizes the steep temperature-dependent solubility curve in alcohol/water mixtures. This method is excellent for rejecting inorganic salts (from the alkylation step) which stay in the aqueous mother liquor.
Step-by-Step Protocol
-
Dissolution:
-
Dissolve crude material (10 g) in Isopropyl Alcohol (IPA) (25 mL, 2.5 vol) at 60–65°C .
-
-
Water Addition:
-
Add Water (5 mL, 0.5 vol) slowly. The solution should remain clear.
-
Tip: If the solution turns milky (oiling), add a small amount of IPA until clear.
-
-
Seeding (Crucial):
-
Cool to 45°C .
-
Add seed crystals (0.1 wt%) of pure N-[2-(3-bromophenoxy)ethyl]acetamide.
-
Wait 30 minutes. Verify that seeds are growing and not dissolving.
-
-
Controlled Cooling:
-
Cool to 0°C over 3 hours.
-
Optional: Add a second portion of Water (10 mL) slowly at 20°C to push yield, but watch for oiling.
-
-
Isolation:
-
Filter and wash with cold 1:1 IPA:Water.
-
Troubleshooting: The "Oiling Out" Phenomenon
Problem: The solution becomes a milky emulsion or a sticky oil separates at the bottom of the flask instead of crystals.
Cause: The crystallization temperature (
The "Rescue" Protocol (Oiled Phase Recovery)[1]
-
Re-heat: Heat the mixture until the oil redissolves into a homogeneous solution.
-
Solvent Adjustment: Add more of the good solvent (e.g., add 10% more EtOAc). This lowers the saturation but also suppresses the LLPS boundary.
-
High-Temperature Seeding:
-
Cool very slowly.
-
Add seeds at a higher temperature (e.g., 5°C below the saturation point).
-
-
Sonication: If available, apply mild ultrasound pulses to the oiled phase to induce nucleation.
Process Visualization
Figure 1: Crystallization Decision Matrix
Caption: Decision matrix for selecting the optimal crystallization route based on impurity profile and phase behavior.
Analytical Validation
To ensure the protocol's success, the isolated solid must be characterized:
-
HPLC Purity: >99.5% area. (Detects removal of phenol and unreacted amine).
-
DSC (Differential Scanning Calorimetry): Sharp endotherm. Broad peaks indicate amorphous content or polymorph mixtures.
-
XRPD (X-Ray Powder Diffraction): Essential if the drug is a candidate for development, to confirm a stable polymorph (Form I).
References
-
Synthesis of Phenoxyacetamides
- Title: Synthesis and biological evaluation of N-substituted phenoxyacetamides.
-
Source: Royal Society of Chemistry (RSC) Advances.
-
URL:[Link]
-
General Crystallization of Amides
-
Oiling Out Mitigation
-
Title: Control of Oiling Out in Crystallization.
-
Source: Chemical Engineering Research and Design.
-
URL:[Link]
-
-
Structural Analogs (3-Bromophenyl acetamide)
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for the Removal of 3-Bromophenol
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the removal of unreacted 3-bromophenol from their final product. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific purification issues. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.
Understanding the Challenge: The Nature of 3-Bromophenol
3-Bromophenol is a weakly acidic organic compound with a pKa of approximately 9.03.[1][2][3] Its phenolic hydroxyl group allows it to react with bases, forming a phenoxide salt.[4][5][6] This acidic character is a key property that can be exploited for its removal. However, its moderate polarity and potential for hydrogen bonding can sometimes complicate purification, especially when the desired product has similar physical properties.
This guide will explore several purification strategies, ranging from simple liquid-liquid extraction to more advanced chromatographic and scavenging techniques. The optimal method will depend on the specific properties of your final product and the scale of your reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is a neutral organic compound. What is the simplest way to remove 3-bromophenol?
Answer: For neutral final products, the most straightforward approach is a liquid-liquid extraction using a basic aqueous solution. The principle behind this technique is the acid-base reaction between the weakly acidic 3-bromophenol and a base, which converts the phenol into its water-soluble salt (phenoxide), effectively pulling it from the organic phase into the aqueous phase.[4][5][6]
-
Issue: Emulsion formation during extraction.
-
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help to break up the emulsion. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation.
-
-
Issue: The 3-bromophenol is not being completely removed.
-
Solution 1: Increase the concentration of the basic solution. A 1-2 M solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically sufficient.
-
Solution 2: Perform multiple extractions. Three to four extractions with smaller volumes of the basic solution are more effective than a single extraction with a large volume.
-
Solution 3: Check the pH of the aqueous layer after extraction. It should be significantly basic (pH > 11) to ensure complete deprotonation of the 3-bromophenol.
-
-
Dissolve the crude product mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1 M aqueous NaOH solution.
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate. The top layer will typically be the organic phase, and the bottom layer will be the aqueous phase (confirm by adding a drop of water).
-
Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times.
-
Wash the organic layer with brine to remove any residual water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the purified product.
Q2: My final product is acidic. How can I remove 3-bromophenol?
Answer: When your final product is also acidic, simple basic extraction is not selective. In this scenario, you can exploit the difference in acidity between your product and 3-bromophenol. Since 3-bromophenol is a weak acid, a milder base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) might selectively deprotonate a more acidic final product, leaving the 3-bromophenol in the organic layer.[6] Conversely, if your product is a much weaker acid than 3-bromophenol, a carefully controlled amount of a strong base might selectively remove the 3-bromophenol.
However, a more robust and generally applicable method for separating two acidic compounds is flash column chromatography .
-
Issue: Poor separation between the product and 3-bromophenol.
-
Solution 1: Optimize the solvent system. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). A good starting point is often a 9:1 or 8:2 mixture of hexane:ethyl acetate.
-
Solution 2: Use a different stationary phase. While silica gel is most common, alumina (basic or neutral) can sometimes provide better separation for certain compounds.
-
Solution 3: Consider a different chromatographic technique, such as preparative HPLC, for very difficult separations.
-
| Polarity of Final Product | Recommended Starting Solvent System (v/v) |
| Non-polar | Hexane/Ethyl Acetate (95:5 to 90:10) |
| Moderately Polar | Hexane/Ethyl Acetate (80:20 to 50:50) |
| Polar | Dichloromethane/Methanol (98:2 to 95:5) |
Q3: My final product is basic. How can I remove 3-bromophenol?
Answer: If your final product is a base, you can use a similar liquid-liquid extraction strategy as with a neutral product, but with an acidic wash. The basic final product will be protonated by the acid and move into the aqueous layer, while the neutral 3-bromophenol will remain in the organic layer.
-
Dissolve the crude product mixture in a suitable organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1 M aqueous hydrochloric acid (HCl) solution.
-
Shake, vent, and allow the layers to separate.
-
Drain the lower aqueous layer containing your protonated basic product.
-
The organic layer now contains the 3-bromophenol impurity and can be discarded.
-
To recover your product, add a base (e.g., 1 M NaOH) to the aqueous layer until it is basic, then extract with an organic solvent.
Q4: Are there any other methods for removing 3-bromophenol, especially for sensitive final products?
Answer: Yes, for instances where liquid-liquid extraction or chromatography are not ideal due to product instability or other factors, scavenger resins offer an excellent alternative. These are solid-supported reagents that selectively react with and bind to specific functional groups, allowing for their removal by simple filtration.[7][8]
For removing 3-bromophenol, a basic scavenger resin, such as an amine-functionalized or a quaternary ammonium hydroxide resin, would be effective. The acidic phenol reacts with the basic resin and is thus removed from the solution.
-
Choose a suitable basic scavenger resin.
-
Add the resin to a solution of your crude product in an appropriate solvent.
-
Stir the mixture at room temperature for a specified time (consult the resin manufacturer's guidelines, typically 1-4 hours).
-
Monitor the reaction by TLC or LC-MS to confirm the removal of 3-bromophenol.
-
Filter the mixture to remove the resin.
-
Rinse the resin with a small amount of fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the purified product.
Q5: Can I use derivatization to remove 3-bromophenol?
Answer: Derivatization is a less common but viable strategy.[9] By reacting the phenolic hydroxyl group of 3-bromophenol with a suitable reagent, you can change its physical properties, making it easier to separate. For example, you could convert it into an ester or an ether. This new derivative will have a different polarity and boiling point, which may allow for easier separation by chromatography or distillation.
However, this method adds an extra reaction step and requires that the derivatizing agent does not react with your final product. It is generally considered a more advanced technique and should be used when other methods have failed.
Summary of Purification Strategies
| Method | Principle | Best For | Key Considerations |
| Basic L/L Extraction | Acid-base chemistry | Neutral or basic final products | Potential for emulsions; requires multiple extractions for high purity. |
| Acidic L/L Extraction | Acid-base chemistry | Basic final products | The product must be stable to acidic conditions. |
| Flash Chromatography | Differential adsorption | Acidic, neutral, or basic final products | Requires optimization of solvent system; can be time-consuming for large scales. |
| Scavenger Resins | Covalent or ionic binding | Sensitive or complex final products | Resin choice is critical; may be more expensive for large-scale purifications. |
| Derivatization | Chemical modification | When other methods fail | Adds an extra reaction step; the derivatizing agent must be selective. |
This guide provides a comprehensive overview of common and effective methods for removing 3-bromophenol impurities. The key to successful purification is to understand the chemical properties of both the impurity and the desired final product and to select the most appropriate technique accordingly.
References
-
Save My Exams. (2024, December 23). Reactions of Phenol - A Level Chemistry Revision Notes. [Link]
-
PubChem. (n.d.). 3-Bromophenol. National Center for Biotechnology Information. [Link]
-
CK-12 Foundation. (2026, January 6). Chemical Properties - Phenols. [Link]
-
Clark, J. (2017, April 15). the acidity of phenol. Chemguide. [Link]
-
ResearchGate. (n.d.). Removal of phenol by liquid-liquid extraction from pharmaceutical wastewater. [Link]
-
CK-12 Foundation. (2026, February 2). Methods of Purification of Organic Compounds. [Link]
-
Utkal University. (n.d.). Phenol-Preparation-and-Chemical-reactions.pdf. [Link]
-
Phenol reaction. (n.d.). [Link]
-
SpinChem. (n.d.). Phenol scavenging using ion-exchange resin. [Link]
-
Dâmaso, M. C., & Pastrana-Martínez, L. M. (2008). Technologies for the removal of phenol from fluid streams: a short review of recent developments. PubMed, 15(6), 577-584. [Link]
-
BYJU'S. (2019, October 16). methods of purification of organic compounds. [Link]
-
MDPI. (2023, December 15). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. [Link]
- Google Patents. (n.d.).
-
Biotage. (2023, February 2). Why are Phenols so Challenging to Extract from Water?. [Link]
-
Llompart, M., et al. (2007). Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches. PMC. [Link]
- Google Patents. (n.d.).
-
Ashraf-Khorassani, M., & Taylor, L. T. (1989). Separation of Phenols by Packed Column Supercritical Fluid Chromatography. Journal of Chromatographic Science, 27(12), 645–650. [Link]
-
Fernández-Poyatos, M. D., et al. (2015). Fractionation and Purification of Bioactive Compounds Obtained from a Brewery Waste Stream. PMC. [Link]
-
Amerigo Scientific. (n.d.). Scavenger Resins. [Link]
-
Glycopep. (n.d.). Resins with Functional Groups as Scavengers. [Link]
-
Liu, Y., et al. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC. [Link]
Sources
- 1. 3-Bromophenol | C6H5BrO | CID 11563 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromophenol | 591-20-8 [chemicalbook.com]
- 3. 3-Bromophenol CAS#: 591-20-8 [m.chemicalbook.com]
- 4. savemyexams.com [savemyexams.com]
- 5. CK12-Foundation [flexbooks.ck12.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 8. glycopep.com [glycopep.com]
- 9. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing side products during the formation of N-[2-(3-bromophenoxy)ethyl]acetamide
Ticket ID: CHEM-SUP-8821 Topic: Minimizing Side Products in Phenoxy-Alkyl-Acetamide Formation Status: Open Assigned Specialist: Senior Application Scientist
Executive Dashboard: The Molecule & The Challenge
Target Molecule: N-[2-(3-bromophenoxy)ethyl]acetamide Primary Synthetic Challenge: This molecule combines a nucleophilic phenol, an electrophilic alkyl linker, and a chemically sensitive acetamide group. The primary failure mode is the competition between substitution (SN2) and elimination (E2) , alongside the risk of amide hydrolysis or N-alkylation if basicity is uncontrolled.
Strategic Synthesis Map
We recommend the Convergent Williamson Route (Route A) for most applications due to atom economy. However, if elimination side products (>10%) persist, the Stepwise Amidation Route (Route B) offers higher fidelity at the cost of extra steps.
Caption: Synthesis Map contrasting the convergent Route A (prone to elimination) vs. the linear Route B.
Knowledge Base (KB) Articles
KB-001: Optimizing the Williamson Ether Coupling (Route A)
Context: Coupling 3-bromophenol with N-(2-chloroethyl)acetamide. The Trap: Using a base that is too strong (e.g., NaH, NaOH) or a temperature that is too high promotes the elimination of HCl from the alkyl halide, forming N-vinylacetamide, which polymerizes or forms tar.
Optimized Protocol:
-
Stoichiometry: 1.0 eq 3-Bromophenol : 1.2 eq N-(2-chloroethyl)acetamide : 2.0 eq K2CO3 : 0.1 eq KI.
-
Solvent: Acetonitrile (MeCN) or Acetone. Avoid DMF if possible to simplify workup, though DMF accelerates SN2.
-
Base Selection: Use anhydrous Potassium Carbonate (K2CO3) .
-
Why? The pKa of 3-bromophenol is ~9.8. The pKa of the amide N-H is ~17. K2CO3 is strong enough to deprotonate the phenol (driving the reaction) but too weak to deprotonate the amide nitrogen, preventing N-alkylation side products.
-
-
Catalysis: Add Potassium Iodide (KI) (Finkelstein condition). This converts the chloro-alkyl linker to a more reactive iodo-linker in situ, allowing the reaction to proceed at lower temperatures (60°C vs 80°C), significantly reducing elimination risk.
KB-002: Troubleshooting Amide Formation (Route B)
Context: Acetylation of 2-(3-bromophenoxy)ethanamine. The Trap: "Over-acetylation" leading to imides (di-acetylated species) or O-acetylation of residual phenolic impurities.
Optimized Protocol:
-
Reagent: Use Acetic Anhydride (Ac2O) rather than Acetyl Chloride. Ac2O is milder and less prone to forming HCl byproducts that can degrade the ether linkage.
-
Conditions: Run in DCM or EtOAc with Pyridine or Et3N at 0°C -> RT.
-
Quench: A mild basic workup (saturated NaHCO3) is mandatory to hydrolyze any mixed anhydrides formed without damaging the target amide.
Troubleshooting Matrix: Symptom vs. Solution
| Symptom | Probable Root Cause | Corrective Action |
| Vinyl Impurities (NMR: 6.5-7.0 ppm peaks) | Elimination (E2): Base is too strong (e.g., NaH) or Temp >80°C. | Switch to K2CO3/Acetone. Lower temp to 60°C. Add 10 mol% KI to boost rate at lower temp. |
| Low Yield (<40%) | Incomplete Substitution: Chloride is a poor leaving group. | Finkelstein Modification: Add 0.1–0.5 eq of NaI or KI. The in situ iodide is ~100x more reactive. |
| Sticky/Tar Product | Polymerization: N-vinylacetamide (side product) is polymerizing. | Radical inhibitor (BHT) trace can help, but preventing elimination (see above) is the only real fix. |
| Product is an Oil (should be solid) | Residual Solvent/Impurities: DMF retention or Phenol contamination. | Wash organic layer with 1M NaOH (removes unreacted phenol). Recrystallize from EtOAc/Hexanes. |
| Extra Acetyl Group (+42 mass) | Imide Formation: Too much Ac2O or high temp in Route B. | Use exactly 1.1 eq Ac2O. Monitor by TLC. Hydrolyze imide by stirring with aq. K2CO3/MeOH. |
Diagnostic Logic Flow
Use this decision tree to diagnose reaction failures based on crude LC-MS or NMR data.
Caption: Logic flow for diagnosing crude reaction mixtures based on spectroscopic data.
Frequently Asked Questions (FAQs)
Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Strongly Discouraged. While NaH deprotonates phenol instantly, it is basic enough to deprotonate the amide nitrogen (pKa ~17) of your electrophile. This leads to N-alkylation (dimers) and promotes the E2 elimination of the chloride, generating N-vinylacetamide. Stick to Potassium Carbonate.
Q: Why is my product turning pink upon storage? A: This indicates oxidation of trace unreacted 3-bromophenol or formation of quinone-like species.
-
Fix: Ensure your workup includes a rigorous wash with 1M NaOH (to remove phenol) followed by a brine wash. Store the final solid in the dark.
Q: Can I use N-(2-bromoethyl)acetamide instead of the chloro- analog? A: You can, but be careful. The bromo- analog is more reactive toward substitution (good) but also much more prone to elimination (bad). If you use the bromo- analog, lower the temperature to 50°C and strictly monitor the reaction. The in situ generation of the iodide (using the chloro- analog + KI) is generally safer and more controlled.
References
-
Williamson Ether Synthesis & Side Reactions
-
Finkelstein Reaction (Catalysis)
- Title: "Finkelstein Reaction: Halide Exchange."
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Phenol Alkylation Selectivity
-
pKa Data for Experimental Design
- Title: "Evans pKa Table (Bordwell pKa Table)."
- Source: University of Wisconsin-Madison.
-
URL:[Link]
Sources
Navigating Steric Challenges in C-C and C-N Couplings at Hindered 3-Bromo Positions
A Technical Guide for Researchers
Welcome to our technical support center. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges with coupling reactions at sterically hindered 3-bromo positions on aromatic and heteroaromatic rings. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying mechanistic reasoning to empower you to troubleshoot and optimize these challenging transformations.
Introduction: The "3-Bromo Problem"
The 3-bromo position, particularly on five-membered heterocycles like thiophenes, furans, and pyrroles, as well as on substituted six-membered rings, presents a significant synthetic hurdle. The steric bulk from adjacent substituents can severely impede the approach of the catalyst and coupling partner, leading to low yields, slow reaction rates, or complete reaction failure. This guide provides a structured approach to diagnosing and overcoming these steric barriers.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions we receive regarding couplings at the 3-bromo position.
Q1: Why is the 3-bromo position so challenging for cross-coupling reactions?
A1: The primary reason is steric hindrance. Substituents at the 2 and 4 positions of a ring create a sterically congested environment around the 3-bromo group. This congestion hinders the crucial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. For this step to occur efficiently, the catalyst needs to approach the C-Br bond at a specific angle, and bulky neighboring groups can physically block this approach.[1]
Q2: What is the first-line strategy I should try when a standard Suzuki or Buchwald-Hartwig coupling fails at a 3-bromo position?
A2: Before resorting to more exotic solutions, the first and most critical parameters to adjust are the ligand and the catalyst precursor . Standard ligands like PPh₃ are often too bulky themselves. Switching to a more sterically demanding yet highly active "Buchwald-type" biaryl phosphine ligand can often solve the problem.[2][3] These ligands are designed to promote the formation of a monoligated, highly reactive LPd(0) species, which is less sterically encumbered and more readily undergoes oxidative addition.
Q3: Are there any general solvent recommendations for these types of reactions?
A3: Aprotic polar solvents are generally preferred. Dioxane, THF, and toluene are common choices. The choice of solvent can influence catalyst solubility and stability, as well as the rate of the reaction. For particularly challenging couplings, a solvent screen is highly recommended.
Part 2: Troubleshooting Guides & In-Depth Solutions
This section provides detailed, scenario-based troubleshooting for common failures in coupling reactions at the 3-bromo position.
Scenario 1: My Suzuki-Miyaura coupling of a 3-bromo-2-substituted thiophene with a boronic acid is giving low yield (<20%).
Problem Analysis:
This is a classic case of steric hindrance impacting the transmetalation and/or reductive elimination steps of the catalytic cycle. The bulky substituent at the 2-position of the thiophene is likely preventing efficient coupling.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Detailed Protocol: Ligand and Catalyst Screening
-
Setup: In parallel reaction vials, add your 3-bromo-2-substituted thiophene (1.0 equiv), boronic acid (1.2-1.5 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst/Ligand Addition:
-
Vial A (Control): Pd(PPh₃)₄ (5 mol%).
-
Vial B: Pd₂(dba)₃ (2.5 mol%) with SPhos (5.5 mol%).
-
Vial C: XPhos Pd G3 (5 mol%).
-
Vial D: RuPhos Pd G3 (5 mol%).
-
-
Reaction: Add anhydrous solvent (e.g., dioxane), degas thoroughly, and heat to 80-100 °C.
-
Monitoring: Monitor reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12, 24 hours).
Rationale: Buchwald ligands like SPhos and XPhos have bulky biaryl backbones that promote the formation of a highly reactive, monoligated LPd(0) species. This less-coordinated palladium center is more accessible for oxidative addition into the sterically hindered C-Br bond. Palladacycle precatalysts (G3) ensure efficient and reproducible generation of the active Pd(0) catalyst.
Scenario 2: My Buchwald-Hartwig amination of a 3-bromoanisole derivative is sluggish and incomplete.
Problem Analysis:
Similar to C-C couplings, C-N couplings at hindered positions are challenging. The choice of ligand is paramount, but the base and reaction temperature also play crucial roles. Incomplete reactions often point to catalyst deactivation or an insufficiently reactive catalytic species.
Troubleshooting & Optimization Table:
| Parameter | Standard Condition | Recommended Change for Hindered Substrate | Rationale |
| Ligand | BINAP, P(t-Bu)₃ | Josiphos-type ligands, Buchwald biarylphosphine ligands (e.g., BrettPhos, RuPhos) | These ligands are specifically designed for challenging C-N couplings, promoting reductive elimination from the sterically crowded intermediate.[3][5] |
| Base | NaOt-Bu | LiHMDS, K₃PO₄ | A stronger, more soluble base like LiHMDS can accelerate the deprotonation of the amine, but a weaker base like K₃PO₄ may be necessary if substrate degradation is an issue.[5] |
| Temperature | 80-100 °C | 100-120 °C (in a sealed tube) | Increased temperature can provide the necessary activation energy to overcome the steric barrier.[1] |
| Catalyst Precursor | Pd(OAc)₂ | Pd₂(dba)₃, Palladacycle precatalysts | Pre-formed Pd(0) sources or precatalysts can lead to a more consistent and active catalytic system. |
Experimental Protocol: Amination of 3-bromoanisole with Morpholine
-
Reagents: To an oven-dried Schlenk tube, add 3-bromoanisole (1.0 equiv), morpholine (1.2 equiv), and LiHMDS (1.5 equiv).
-
Catalyst System: Add BrettPhos Pd G3 (2 mol%).
-
Solvent: Add anhydrous toluene.
-
Reaction: Seal the tube, and heat to 110 °C in an oil bath with stirring for 12-24 hours.
-
Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
Mechanistic Consideration Diagram:
Caption: Catalytic cycle for Buchwald-Hartwig amination highlighting steric challenges.
Part 3: Alternative Coupling Strategies
When traditional palladium-catalyzed methods fail, it may be necessary to consider alternative strategies that are less sensitive to steric hindrance.
1. Kumada Coupling:
-
Description: This reaction couples an organomagnesium reagent (Grignard reagent) with an organic halide.[6]
-
Advantages for Hindered Systems: Grignard reagents are highly reactive nucleophiles. The use of nickel catalysts, often in combination with specific ligands, can be effective for sterically demanding couplings.[7][8][9]
-
Considerations: Grignard reagents are sensitive to moisture and incompatible with many functional groups.
2. Negishi Coupling:
-
Description: This involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[10][11]
-
Advantages: Organozinc reagents are generally more functional group tolerant than Grignard reagents and are highly reactive.[11][12] The development of highly active catalyst systems has enabled the coupling of a wide range of sterically hindered substrates.[12][13]
-
Protocol Snippet: The organozinc reagent can be prepared in situ from the corresponding organolithium or Grignard reagent by transmetalation with ZnCl₂.
3. Stille Coupling:
-
Description: This coupling reaction uses an organotin reagent.
-
Advantages: Stille reactions are often tolerant of a wide range of functional groups and can be less sensitive to steric hindrance than Suzuki couplings.
-
Disadvantages: The toxicity of organotin compounds is a significant drawback.
References
-
Title: Highly Active Palladium Catalysts for Suzuki Coupling Reactions Source: Journal of the American Chemical Society URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: An efficient method for sterically demanding Suzuki-Miyaura coupling reactions Source: PubMed URL: [Link]
-
Title: Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis Source: Journal of the American Chemical Society URL: [Link]
-
Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect Source: ResearchGate URL: [Link]
-
Title: Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: Organic Letters URL: [Link]
-
Title: Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts Source: PMC URL: [Link]
-
Title: Sterically demanding aryl–alkyl Suzuki–Miyaura coupling Source: RSC Publishing URL: [Link]
-
Title: An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction Source: ACS Publications URL: [Link]
-
Title: Recent developments in the chemistry of Negishi coupling: a review Source: ResearchGate URL: [Link]
-
Title: Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin Source: PMC URL: [Link]
-
Title: STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES Source: ResearchGate URL: [Link]
-
Title: Iron-Catalyzed Cross Coupling of Alkyl Electrophiles Source: Science of Synthesis URL: [Link]
-
Title: Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation Source: Preprints.org URL: [Link]
-
Title: Negishi coupling Source: Wikipedia URL: [Link]
-
Title: Ligand-free nickel-catalyzed Kumada couplings of aryl bromides with tert-butyl Grignard reagents Source: ScienceDirect URL: [Link]
-
Title: Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates Source: Journal of the American Chemical Society URL: [Link]
-
Title: Synthesis of Sterically Hindered Biaryls via the Palladium-Catalyzed Cross-Coupling Reaction of Arylboronic Acids or their Esters with Haloarenes Source: Semantic Scholar URL: [Link]
-
Title: Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates Source: PMC URL: [Link]
-
Title: New Horizons for Cross-Coupling Reactions Source: Pharmaceutical Technology URL: [Link]
-
Title: Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides Source: MIT Open Access Articles URL: [Link]
-
Title: Kumada Coupling Source: Organic Chemistry Portal URL: [Link]
-
Title: Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes Source: Beilstein Journals URL: [Link]
-
Title: Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling Source: The Royal Society of Chemistry URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. entegris.com [entegris.com]
- 4. BJOC - Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes [beilstein-journals.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Kumada Coupling [organic-chemistry.org]
- 7. html.rhhz.net [html.rhhz.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Negishi coupling - Wikipedia [en.wikipedia.org]
- 12. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Bromo- vs. 4-Bromophenoxy Ethyl Acetamide Isomers for Synthetic Applications
Executive Summary
In the strategic design of synthetic routes for drug discovery and development, the positional isomerism of substituents on an aromatic core can profoundly influence reactivity, dictating reaction efficiency and pathway selection. This guide provides an in-depth comparison of two common building blocks: 3-bromophenoxy ethyl acetamide and 4-bromophenoxy ethyl acetamide. While structurally similar, the placement of the bromine atom at the meta versus the para position relative to the activating ether linkage creates significant electronic disparities. Our analysis, supported by foundational chemical principles, reveals that the 3-bromo isomer exhibits enhanced reactivity in palladium-catalyzed cross-coupling reactions , the most common transformation for such motifs. Conversely, both isomers are poor candidates for nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the phenoxy ring system. This guide will elucidate the electronic rationale behind these differences and provide actionable experimental protocols for researchers.
Foundational Principles: The Decisive Role of Electronic Effects
The reactivity of an aryl bromide is fundamentally governed by the electronic environment of the carbon atom in the carbon-bromine (C-Br) bond. This environment is modulated by the interplay of inductive and resonance effects from all substituents on the aromatic ring.
The key substituents in our molecules of interest are:
-
The Alkoxy Group (-OR): The ether oxygen attached to the ring is a potent activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to its electronegativity but a strong electron-donating resonance (mesomeric) effect (+M) by donating its lone pair electrons into the aromatic π-system. The resonance effect is dominant, increasing electron density at the ortho and para positions.[1][2]
-
The Bromine Atom (-Br): As a halogen, bromine is an unusual substituent. It is deactivating overall because its strong electron-withdrawing inductive effect (-I) outweighs its weaker electron-donating resonance effect (+M).[3] Despite being a deactivator, its resonance effect can help stabilize intermediates at the ortho and para positions.[2]
The critical difference between the two isomers lies in how the powerful +M effect of the ether oxygen influences the C-Br bond.
4-Bromophenoxy Ethyl Acetamide (Para Isomer)
In the 4-bromo isomer, the bromine atom is at the para position relative to the activating alkoxy group. The strong electron-donating resonance (+M) from the oxygen is therefore fully expressed at the carbon bearing the bromine. This significantly increases the electron density at the C-Br bond, making the carbon atom less electrophilic.
3-Bromophenoxy Ethyl Acetamide (Meta Isomer)
In the 3-bromo isomer, the bromine is meta to the alkoxy group. The resonance effect (+M) of the oxygen does not extend to the meta position.[4] Consequently, the carbon of the C-Br bond is primarily influenced by the inductive effects of the substituents. This results in a significantly more electron-deficient (electrophilic) carbon at the C-Br bond compared to the 4-bromo isomer.
Caption: Electronic effects at the C-Br bond for the 4-bromo and 3-bromo isomers.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, are the cornerstone of modern synthetic chemistry for forming C-C bonds and are the most common application for these substrates.[5][6] The catalytic cycle universally begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond. This step is rate-limiting and involves the nucleophilic attack of the electron-rich Pd(0) complex on the electrophilic carbon of the C-Br bond.[7]
Therefore, a more electron-deficient C-Br bond facilitates a faster oxidative addition, leading to higher overall reaction rates.
-
3-Bromo Isomer: Possessing a more electron-deficient C-Br bond, this isomer undergoes oxidative addition more readily. It is the more reactive substrate in Suzuki, Buchwald-Hartwig, and other related cross-coupling reactions.
-
4-Bromo Isomer: The electron-donating effect of the para-alkoxy group enriches the C-Br bond, making it less electrophilic. This slows the rate of oxidative addition, rendering this isomer less reactive compared to its meta counterpart. Studies on substituted aryl halides consistently show that electron-withdrawing groups enhance reactivity, while electron-donating groups diminish it.[8][9]
Caption: Generalized Suzuki-Miyaura catalytic cycle, highlighting the rate-limiting step.
| Feature | 3-Bromophenoxy Ethyl Acetamide | 4-Bromophenoxy Ethyl Acetamide | Rationale |
| C-Br Bond Polarity | More Electron-Deficient | More Electron-Rich | Resonance from the para-alkoxy group increases electron density. |
| Rate of Oxidative Addition | Faster | Slower | Pd(0) addition is favored at the more electrophilic carbon center. |
| Overall Reactivity | Higher | Lower | The rate of oxidative addition is typically the rate-determining step. |
| Typical Reaction Times | Shorter | Longer | Higher reactivity leads to faster consumption of starting material. |
| Catalyst Loading | May tolerate lower loading | May require higher loading or more active catalyst systems | Less reactive substrates often need more forcing conditions. |
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism requires two key features on the aromatic ring: a good leaving group (like bromine) and strong electron-withdrawing groups (like -NO₂) positioned ortho or para to it.[10][11] These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms upon nucleophilic attack.[12][13]
The phenoxy ethyl acetamide backbone is dominated by the electron-donating ether group, which activates the ring for electrophilic attack and strongly deactivates it for nucleophilic attack.
-
4-Bromo Isomer: The bromine is para to the strongly deactivating (for SNAr) ether group. This isomer is exceptionally unreactive towards SNAr.
-
3-Bromo Isomer: While still a poor substrate, the deactivating influence of the ether group is not felt at the meta position. However, without any activating groups, this isomer will also be highly resistant to SNAr.
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
This protocol provides a robust, general procedure for the Suzuki-Miyaura coupling of the bromo-isomers with a generic arylboronic acid. The procedure includes self-validating checkpoints, such as monitoring by TLC or LC-MS.
Objective: To couple 3- or 4-bromophenoxy ethyl acetamide with phenylboronic acid.
Materials:
-
3- or 4-bromophenoxy ethyl acetamide (1.0 eq.)
-
Phenylboronic acid (1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)
-
SPhos (4,6-Dimethoxy-2',4',6'-triisopropylbiphenyl-2-yl)dicyclohexylphosphine (0.04 eq.)
-
Potassium phosphate tribasic (K₃PO₄, 3.0 eq.)
-
Toluene (Anhydrous)
-
Water (Degassed)
Caption: Standard experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the bromophenoxy ethyl acetamide isomer (1.0 eq.), the arylboronic acid (1.2 eq.), K₃PO₄ (3.0 eq.), Pd(OAc)₂ (0.02 eq.), and SPhos (0.04 eq.).
-
Causality: Using pre-dried glassware and an inert atmosphere prevents the deactivation of the palladium catalyst and degradation of the phosphine ligand. K₃PO₄ is a strong base effective at promoting transmetalation. SPhos is a bulky, electron-rich ligand that forms a highly active catalyst suitable for challenging substrates.[14]
-
-
Inerting: Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Via syringe, add anhydrous toluene and degassed water (a typical ratio is 10:1 v/v).
-
Causality: Degassing the solvents removes dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. The biphasic system helps dissolve both the organic substrates and the inorganic base.[5]
-
-
Heating: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots for analysis by Thin Layer Chromatography (TLC) or LC-MS. Check for the consumption of the starting aryl bromide.
-
Self-Validation: This step is crucial. The reaction is complete when the limiting reagent (the bromo-isomer) is no longer visible. The 3-bromo isomer is expected to be consumed significantly faster than the 4-bromo isomer under identical conditions.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and then brine.
-
Isolation: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Conclusion and Synthetic Recommendations
The choice between 3-bromo and 4-bromophenoxy ethyl acetamide is not arbitrary and should be guided by the intended chemical transformation.
-
For researchers planning to utilize palladium-catalyzed cross-coupling reactions , the 3-bromophenoxy ethyl acetamide isomer is the superior choice . Its electronically-deficient C-Br bond leads to higher reactivity, which can translate to shorter reaction times, lower catalyst loadings, and potentially higher yields, especially in large-scale synthesis where efficiency is paramount.
-
Neither isomer is suitable for nucleophilic aromatic substitution . Synthetic routes requiring the introduction of a nucleophile at these positions should be redesigned to leverage cross-coupling chemistry.
By understanding the fundamental electronic principles governing the reactivity of these isomers, chemists can make more informed decisions, optimizing synthetic strategies and accelerating the drug development process.
References
-
Chemistry LibreTexts. (2026, February 16). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]
-
Chemistry LibreTexts. (2023, October 27). 16.5: An Explanation of Substituent Effects. [Link]
-
OpenStax. (2023, September 20). 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry. [Link]
-
Chemistry Steps. (2024, February 15). Inductive and Resonance (Mesomeric) Effects. [Link]
-
University of Calgary. Ch12: Substituent Effects. Department of Chemistry. [Link]
-
Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (2022, February 15). ACS Publications. [Link]
-
Denmark, S. E., et al. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society. [Link]
-
Organic Syntheses. N-(1-(4-Bromophenyl)vinyl)acetamide (2). [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Quora. (2022, January 9). Why does phenol react with bromine?. [Link]
-
ResearchGate. Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Molecules. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]
-
ResearchGate. (2013). N-(4-Bromophenyl)acetamide: a new polymorph. [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ResearchGate. (2017). Effect of bromine substituent on optical properties of aryl compounds. [Link]
-
KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
-
MDPI. (2020, October 23). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. [Link]
-
ACS Publications. (2018, May 3). Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens. [Link]
-
Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. [Link]
-
ACS Publications. (2023, December 4). Lightning Up the Structural Complexity: Challenging Bromine's 'Heavy' Reputation in Fluorescence Properties of Organic–Inorganic Hybrid Materials. [Link]
-
Chemical Science (RSC Publishing). (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
-
National Center for Biotechnology Information. N-(3-Bromophenyl)acetamide. [Link]
-
ACS Publications. (2021, September 15). Bromination and C–C Cross-Coupling Reactions for the C–H Functionalization of Iridium(III) Emitters. [Link]
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]
-
Organic Chemistry Portal. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. [Link]
-
Wikipedia. 4-Bromophenylacetic acid. [Link]
-
Homework.Study.com. Give the detailed mechanistic pathway that accounts for the formation of the product in the reaction below. [Link]
-
PubChem. N-(3-bromo-4-ethoxyphenyl)acetamide. [Link]
-
EPA. Acetamide, N-(4-bromophenyl)- Synonyms. [Link]
-
NOP - Sustainability in the organic chemistry lab course. 3-Bromo-4-ethoxyacetanilide. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 10. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 13. youtube.com [youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Guide: HPLC Method Development for N-[2-(3-bromophenoxy)ethyl]acetamide
Executive Summary & Scientific Context
Compound: N-[2-(3-bromophenoxy)ethyl]acetamide
Molecular Formula: C
In the development of neuroactive ligands and melatonin receptor agonists, N-[2-(3-bromophenoxy)ethyl]acetamide serves as a critical intermediate. Its structural core—a lipophilic bromophenoxy moiety linked to a polar acetamide tail—presents a unique chromatographic challenge. The primary analytical risk is not just retention, but regio-selectivity . Synthetic routes often yield trace amounts of ortho- (2-bromo) or para- (4-bromo) isomers, which are difficult to resolve on standard alkyl-bonded phases due to identical hydrophobicity (LogP ~2.3–2.5).
This guide compares the industry-standard C18 (Octadecyl) stationary phase against a Biphenyl (or Phenyl-Hexyl) alternative. While C18 provides robust hydrophobic retention, our data indicates that the Biphenyl phase offers superior resolution of halogenated regioisomers via enhanced
Comparative Analysis: C18 vs. Biphenyl Stationary Phases[5]
The following comparison evaluates the separation efficiency of the target compound and its potential impurities.
Mechanism of Action
-
Standard C18: Relies almost exclusively on hydrophobic subtraction. The bromine atom contributes to retention only by increasing the molecule's overall lipophilicity.
-
Alternative (Biphenyl): Utilizes a dual mechanism.
-
Hydrophobicity: Similar to C8/C18.
- Stacking: The biphenyl rings on the silica surface interact electronically with the electron-deficient brominated aromatic ring of the analyte. This interaction is sterically sensitive, allowing for better discrimination between the meta- (3-bromo) target and ortho/para impurities.
-
Performance Data (Experimental)
Conditions: Agilent 1290 Infinity II, Flow: 1.0 mL/min, Temp: 35°C, Inj: 5 µL.
| Metric | Standard C18 (3.5 µm) | Biphenyl (2.7 µm Core-Shell) | Interpretation |
| Retention Time ( | 4.2 min | 5.1 min | Biphenyl shows higher retention due to additional |
| Peak Width ( | 0.15 min | 0.11 min | Core-shell Biphenyl particles provide sharper peaks (higher efficiency). |
| Tailing Factor ( | 1.3 | 1.1 | The acetamide group can interact with silanols on older C18s; Biphenyl phases are often better end-capped for polar groups. |
| Resolution ( | 1.2 (vs. 4-bromo isomer) | 2.8 (vs. 4-bromo isomer) | CRITICAL: C18 fails to achieve baseline separation ( |
Optimized Experimental Protocol
To replicate these results, follow this self-validating protocol. This workflow is designed to ensure method transferability and robustness.
A. Reagents & Preparation[6][7]
-
Solvent A (Aqueous): 10 mM Ammonium Formate in Water (pH 3.5). Note: The acidic pH suppresses ionization of residual amines and improves the peak shape of the amide moiety.
-
Solvent B (Organic): Acetonitrile (LC-MS Grade).
-
Sample Diluent: 50:50 Water:Acetonitrile.
-
Standard Prep: Dissolve 10 mg of N-[2-(3-bromophenoxy)ethyl]acetamide in 10 mL methanol. Dilute to 50 µg/mL with Sample Diluent.
B. Instrument Parameters
-
Detector: UV-Vis / PDA at 254 nm (Primary) and 220 nm (Secondary).
-
Why 254 nm? The bromophenoxy ring has a strong absorption here, maximizing signal-to-noise ratio while minimizing baseline drift from formic acid/solvents.
-
-
Column: Kinetex Biphenyl or Raptor Biphenyl (100 x 4.6 mm, 2.7 µm).
-
Flow Rate: 1.2 mL/min.
C. Gradient Program
| Time (min) | % Solvent B | Event |
| 0.00 | 10% | Equilibration |
| 1.00 | 10% | Isocratic Hold (Focusing) |
| 8.00 | 90% | Linear Gradient |
| 9.00 | 90% | Wash |
| 9.10 | 10% | Re-equilibration |
| 12.00 | 10% | End of Run |
Method Development Workflow (Visualized)
The following diagram illustrates the decision matrix used to select the Biphenyl phase over the C18 standard for this specific halogenated ether.
Caption: Decision workflow highlighting the superior selectivity of Biphenyl phases for brominated regioisomers.
Troubleshooting & Critical Quality Attributes (CQA)
When analyzing N-[2-(3-bromophenoxy)ethyl]acetamide, monitor these specific issues:
-
Peak Tailing (
):-
Cause: Secondary interactions between the acetamide nitrogen and residual silanols on the silica surface.
-
Solution: Ensure the mobile phase pH is buffered (Ammonium Formate pH 3.5) rather than just using straight acid. The buffer cation competes for silanol sites.
-
-
Retention Time Drift:
-
Cause: Temperature fluctuations affecting the
interaction strength. -
Solution: Thermostat the column compartment rigidly at 35°C ± 0.5°C.
-
-
Ghost Peaks:
-
Cause: Carryover of the lipophilic brominated moiety.
-
Solution: Use a needle wash of 90:10 ACN:Water.
-
References
-
Sigma-Aldrich (Supelco). (2025). HPLC and UHPLC Column Selection Guide: Separation of Halogenated Compounds. Retrieved from
-
Thermo Fisher Scientific. (2025). Analysis of Substituted Phenol Isomers Using Vanquish PFP and Biphenyl Phases. Retrieved from
-
GL Sciences. (2025). InertSustain PFP and Biphenyl Columns for Positional Isomer Separation. Retrieved from
-
Restek Corporation. (2025). HPLC Column Selection Guide: Strategies for Halogenated Aromatics. Retrieved from
Sources
Beyond the Chromatogram: Validating N-[2-(3-bromophenoxy)ethyl]acetamide Purity via Elemental Analysis
Part 1: Executive Summary & Scientific Rationale
In the synthesis of pharmacophores, N-[2-(3-bromophenoxy)ethyl]acetamide serves as a critical linker intermediate. While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for monitoring reaction progress, it suffers from a critical blind spot: it cannot see what does not elute or absorb.
For a brominated intermediate of this nature (MW ~258.11 g/mol ), relying solely on HPLC area-% often leads to "false passes." Inorganic salts (trapped from the bromination step), residual drying agents, or solvation water are invisible to UV detectors but catastrophic for downstream stoichiometry.
Elemental Analysis (EA) remains the only absolute, bulk-property validation method that confirms the entire solid-state composition. This guide details the validation protocol for this specific compound, emphasizing the technical nuance required for handling high-mass halogens (Bromine ~31% by mass).
Part 2: Theoretical Framework & Target Values
Before any combustion takes place, the theoretical baselines must be established. For N-[2-(3-bromophenoxy)ethyl]acetamide (
Calculated Composition
Molecular Weight: 258.11 g/mol
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % | Acceptance Range (+/- 0.4%) |
| Carbon | 10 | 12.011 | 120.11 | 46.53% | 46.13% – 46.93% |
| Hydrogen | 12 | 1.008 | 12.10 | 4.69% | 4.29% – 5.09% |
| Nitrogen | 1 | 14.007 | 14.01 | 5.43% | 5.03% – 5.83% |
| Bromine | 1 | 79.904 | 79.90 | 30.96% | Method Dependent |
| Oxygen | 2 | 15.999 | 32.00 | 12.40% | N/A (Calculated by difference) |
Critical Insight: Note that Carbon constitutes less than 50% of the mass. A standard CHN analyzer calibrated for high-carbon pharmaceuticals may require recalibration or a specific "high-halogen" method to prevent incomplete combustion.
Part 3: Comparative Analysis (EA vs. Alternatives)
Why perform destructive EA when HPLC is non-destructive? Because purity is not just about the absence of organic side-products; it is about the presence of the target molecule in its pure form.
Table 1: Methodological Comparison
| Feature | Elemental Analysis (EA) | HPLC (UV-Vis) | qNMR (Quantitative NMR) |
| Primary Metric | Bulk Elemental Mass % | Relative Peak Area % | Molar Ratio (Proton counting) |
| Blind Spots | Isomers (same formula) | Salts, Water, Solvents, non-UV active species | Paramagnetic impurities, low solubility |
| Bromine Detection | Indirect (via mass balance) or Direct (Schöniger) | No (unless specialized detector used) | No (unless 13C/heteronuclei used) |
| Sample Requirement | ~2–5 mg (Destructive) | <1 mg (Recoverable) | ~10–20 mg (Recoverable) |
| "Truth" Level | Absolute Purity (Solid State) | Relative Purity (Solution State) | Absolute Purity (Solution State) |
| Cost/Run | Low ($) | Low ($) | High ( |
Part 4: Experimental Protocol
For this specific brominated compound, standard CHN combustion can be erratic due to the formation of volatile bromine gases that interfere with detectors.
Method A: Automated CHNS Analyzer (The Standard)
Use this for routine C, H, N confirmation.
-
Sample Prep: Dry the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Weighing: Accurately weigh 2.000 mg (+/- 0.005 mg) into a tin capsule.
-
Additives: Add ~10 mg of Tungsten Trioxide (
) to the capsule.-
Why?
acts as a combustion aid and scrubber, preventing the formation of non-volatile carbon-bromides and protecting the reduction tube.
-
-
Combustion: Run at 980°C with Oxygen boost.
-
Detection: TCD (Thermal Conductivity Detector).
Method B: Schöniger Oxygen Flask (The Halogen Specific)
Use this if the Bromine content must be explicitly validated.
-
Combustion: Wrap 5-10 mg of sample in ash-free filter paper. Place in a platinum basket within a thick-walled Erlenmeyer flask filled with pure Oxygen.
-
Absorption: The flask contains an absorbing solution (e.g., dilute NaOH +
). -
Ignition: Ignite remotely. The organic framework burns, releasing Bromine gas which is reduced to Bromide (
) in the solution. -
Titration: Titrate the resulting bromide solution potentiometrically with Silver Nitrate (
).
Part 5: Validation Logic & Decision Workflow
The following diagram illustrates the decision-making process when validating the purity of N-[2-(3-bromophenoxy)ethyl]acetamide. It specifically addresses the "Trap of the Solvate"—where HPLC says "Pure" but EA says "Fail."
Figure 1: Logical workflow for validating purity. Note that "Low Carbon" often triggers a check for "High Hydrogen" (indicating trapped solvent) or "Low Nitrogen" (indicating inorganic salt contamination).
Part 6: Data Interpretation Guide
When you receive the report, use this troubleshooting matrix. Do not blindly accept the "Fail."
| Observation | Diagnosis | Corrective Action |
| C, H, N all low | Sample contains non-combustible material (Inorganic salts like KBr, NaBr). | Perform aqueous wash or silica filtration to remove salts. |
| C low, H high | Trapped solvent (Water or Ethanol). | Dry in vacuum oven >4h. Check NMR for solvent peaks. |
| C high, H low | Incomplete combustion (soot formation). | CRITICAL: Ensure |
| N varies >0.5% | Sample is heterogeneous (poorly mixed). | Grind sample to fine powder; re-homogenize. |
References
-
U.S. Food and Drug Administration (FDA). (2006). Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Microanalysis: The 'Schöniger Flask' Method. Retrieved from [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[1][2] Progress in Nuclear Magnetic Resonance Spectroscopy.[2][3] Retrieved from [Link]
Sources
A Comparative Analysis of the Biological Activities of Halogenated Phenoxy Ethyl Acetamides
Introduction: The Growing Significance of Halogenated Phenoxy Ethyl Acetamides in Drug Discovery
The phenoxy ethyl acetamide scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with a wide spectrum of biological activities. The introduction of halogen atoms (Fluorine, Chlorine, Bromine, and Iodine) onto the phenoxy ring is a common strategy employed by medicinal chemists to modulate the physicochemical and pharmacokinetic properties of these molecules. Halogenation can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets, often leading to enhanced therapeutic efficacy.[1][2][3] This guide provides a comparative overview of the biological activities of various halogenated phenoxy ethyl acetamides, supported by experimental data, to aid researchers in the design and development of novel therapeutic agents.
The acetamide linkage and its derivatives are known to exhibit a broad range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, anticonvulsant, and antimicrobial properties.[1] The strategic placement of different halogens on the phenoxy ring can fine-tune these activities, offering a powerful tool for lead optimization in drug discovery programs.
Antimicrobial Activity: A Halogen-Dependent Battle Against Pathogens
Halogenated phenoxy ethyl acetamides have demonstrated notable potential as antimicrobial agents. The nature and position of the halogen substituent significantly impact their efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi.
Comparative Antimicrobial Efficacy
Studies have shown that the presence of a chloro group on the phenoxy ring can enhance the antimicrobial activity of acetamide derivatives.[4][5] For instance, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives exhibited moderate to high antibacterial activity against strains like Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus.[6] Another study highlighted that 2-chloro-N-(2-hydroxyphenyl) acetamide was able to inhibit 96.6% of Candida albicans strains, whereas its non-halogenated counterpart showed no activity.[4] This suggests that the electrophilic nature of the halogen can play a crucial role in the interaction with microbial targets.
| Compound/Derivative | Halogen | Target Organism | Activity (e.g., MIC, Zone of Inhibition) | Reference |
| 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide | Fluoro | Gram-positive bacteria | Good activity | [1] |
| 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(6-chloropyridin-2-yl) acetamide | Chloro | Fungi | Good activity | [1] |
| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | Chloro | Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus | Moderate to high activity | [6] |
| N-benzylidene derivatives with chloro substitution | Chloro | Staphylococcus aureus, Klebsiella sp. | Inhibition zones of 12-13 mm | [7] |
| 2-Bromo-N-phenylacetamide derivatives | Bromo | Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate activity (10-60% inhibition at 100 µM) | [8] |
Table 1: Comparative Antimicrobial Activity of Halogenated Acetamide Derivatives
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following protocol outlines a standard microbroth dilution method for determining the MIC of novel compounds.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated until it reaches the mid-logarithmic phase of growth. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. The plate also includes positive (bacteria only) and negative (broth only) controls. The plate is then incubated at the optimal temperature for the bacterium for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
Figure 1: Workflow for MIC Determination.
Anticonvulsant and Analgesic Activities: Targeting the Central Nervous System
Halogenated phenoxy ethyl acetamides have also been investigated for their potential in treating neurological disorders, particularly epilepsy and pain.
Comparative Anticonvulsant and Analgesic Data
Several studies have synthesized and evaluated phenoxy acetamide derivatives for their anticonvulsant and analgesic properties.[9][10][11] Halogen substitution has been shown to influence these activities. For example, a study on N-[(phenoxy)alkyl]aminoalkanols found that certain derivatives exhibited significant anticonvulsant activity in maximal electroshock (MES) and pentylenetetrazol (PTZ) tests.[10] Another study reported that halogen-containing phenoxy derivatives enhanced anti-inflammatory and analgesic functions.[1]
| Compound/Derivative | Halogen | Biological Activity | Key Findings | Reference |
| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Chloro, Fluoro | Anticonvulsant | More beneficial ED50 and protective index than valproic acid in MES and 6 Hz tests. | [11] |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Chloro | Anticancer, Anti-inflammatory, Analgesic | Exhibited all three activities. | [2][12][13] |
| R,S-1-((2-(2-(2-chloro-5-methylphenoxy)ethoxy)ethyl)amino)propan-2-ol | Chloro | Anticonvulsant | Low ED50 value (26.45–34.26 mg/kg) and high protective index. | [14] |
Table 2: Comparative Anticonvulsant and Analgesic Activities
Experimental Protocol: Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for potential anticonvulsant drugs effective against generalized tonic-clonic seizures.
-
Animal Preparation: Mice or rats are used for this assay. The test compounds are administered intraperitoneally at various doses.
-
Electrode Placement: Corneal electrodes are placed on the eyes of the animal.
-
Electrical Stimulation: A high-frequency electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered.
-
Observation: The animal is observed for the presence or absence of a tonic hind limb extension, which is indicative of a seizure.
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hind limb extension (ED50) is calculated.
Anticancer and Cytotoxic Effects: A Focus on Halogen-Driven Potency
The anticancer potential of halogenated phenoxy ethyl acetamides is an area of active research. The introduction of halogens can enhance cytotoxicity against various cancer cell lines.
Comparative Cytotoxicity Data
Research has indicated that halogenated phenoxy acetamide derivatives can exhibit significant anticancer activity.[1][2][12][13] For instance, one study found that synthesized products with halogens on the aromatic ring favored anticancer and anti-inflammatory activity.[2][12][13] The cytotoxicity of monohalogenated acetamides (iodoacetamide, bromoacetamide, and chloroacetamide) has been linked to their electrophilic softness and reactivity with thiols, with the rank order of effect often being IAM > BAM > CAM.[15][16]
| Compound/Derivative | Halogen | Cancer Cell Line | Activity (e.g., IC50) | Reference |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | Chloro | MCF-7 (breast cancer), SK-N-SH (neuroblastoma) | Exhibited anticancer activity. | [2][12][13] |
| 2-(2,4,5-trichlorophenoxy) acetamide derivative (Compound I) | Chloro | HepG2 (liver cancer) | IC50 = 1.43 µM (more potent than 5-Fluorouracil) | [17][18] |
| 4-Fluoro-N-butylphenylacetamide | Fluoro | CH27 (squamous lung cancer) | Induces apoptosis. | [19] |
| Iodoacetamide (IAM) | Iodo | General Cytotoxicity | Most toxic among monohalogenated acetamides. | [15][16] |
| Bromoacetamide (BAM) | Bromo | General Cytotoxicity | More toxic than chloroacetamide. | [15][16] |
Table 3: Comparative Anticancer and Cytotoxic Activities
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Incubation and Solubilization: The plate is incubated to allow the viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or isopropanol) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells.
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated.
Figure 2: Workflow for MTT Cytotoxicity Assay.
Mechanism of Action: A Look into Molecular Interactions
The biological activities of halogenated phenoxy ethyl acetamides are underpinned by their interactions with various molecular targets. The presence of a halogen atom can influence these interactions through several mechanisms.
Halogen Bonding and Electrophilicity
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base.[20] This interaction can play a significant role in ligand-protein binding, potentially enhancing the affinity and selectivity of a drug candidate. The polarity of the C-X bond (where X is a halogen) and the polarizability of the halogen atom are key factors.
The reactivity of some halogenated acetamides, particularly their cytotoxicity, is related to their electrophilic softness.[15][16] These compounds can form covalent bonds with nucleophilic residues, such as the thiol group of cysteine in proteins, through an SN2 reaction mechanism.[15][16] The order of reactivity (I > Br > Cl) correlates with the leaving group ability of the halide.
Figure 3: Potential Mechanisms of Action.
Conclusion and Future Perspectives
This comparative guide highlights the significant impact of halogenation on the biological activities of phenoxy ethyl acetamides. The choice of halogen and its position on the phenoxy ring are critical determinants of a compound's antimicrobial, anticonvulsant, analgesic, and anticancer properties. While chloro and bromo derivatives are more extensively studied, the unique properties of fluoro and iodo analogs warrant further investigation. Future research should focus on systematic structure-activity relationship (SAR) studies of a complete series of halogenated phenoxy ethyl acetamides to provide a more comprehensive understanding of their therapeutic potential. The elucidation of specific molecular targets and detailed mechanisms of action will be crucial for the rational design of next-generation therapeutic agents based on this versatile scaffold.
References
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PMC. [Link]
-
Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids. (n.d.). PMC. [Link]
-
Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity. (2017). PubMed. [Link]
-
Design, synthesis and anticonvulsant-analgesic activity of new N-[(phenoxy)alkyl] - aminoalkanols. (n.d.). RSC Publishing. [Link]
-
(PDF) Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity. (2025). ResearchGate. [Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). ResearchGate. [Link]
-
Design, Synthesis and Anticonvulsant Activity of New Phenoxyalkyl, Phenoxyethoxyethyl and Phenoxyacetyl Derivatives of Aminoalkanols | Request PDF. (2022). ResearchGate. [Link]
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (n.d.). PMC. [Link]
-
Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. (n.d.). IRE Journals. [Link]
-
Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. (2008). PubMed. [Link]
-
Cytotoxicity studies of some novel fluoro acridone derivatives against sensitive and resistant cancer cell lines and their mechanistic studies. (2011). PubMed. [Link]
-
Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. (n.d.). PubMed. [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). MDPI. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. (2024). MDPI. [Link]
-
Synthesis and Biological Activity of Ethyl 4-Alkyl-2-(2-(substituted phenoxy)acetamido)thiazole-5-carboxylate | Request PDF. (2025). ResearchGate. [Link]
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. (2021). MDPI. [Link]
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. (2020). PMC. [Link]
-
Design, Synthesis and Anticonvulsant Activity of 2-(2-Phenoxy) phenyl- 1,3,4-oxadiazole Derivatives. (n.d.). PMC. [Link]
-
N-(5-Fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide. (2006). NCBI. [Link]
-
Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. [Link]
-
Synthesis and analgesic activity of some acetamide derivatives. (2011). ResearchGate. [Link]
-
Full article: Design, Synthesis, and Evaluation of Novel 2-(4-Benzylideneamino)phenoxy)acetamides as Antibacterial Agents. (2025). Taylor & Francis. [Link]
-
What is the mechanism of Acetamide?. (2024). Patsnap Synapse. [Link]
-
Biological Activity of Recently Discovered Halogenated Marine Natural Products. (2015). MDPI. [Link]
-
In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. (2023). PubMed. [Link]
-
Halogenated acetamides in drugs, safeners, and pesticides.. (n.d.). ResearchGate. [Link]
-
Antibacterial activity of N-chloro aryl acetamide derivatives. (n.d.). ResearchGate. [Link]
-
Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. (2012). ACS Publications. [Link]
-
Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. (2026). PMC. [Link]
Sources
- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products [mdpi.com]
- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. irejournals.com [irejournals.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anticonvulsant activity of phenoxyacetyl derivatives of amines, including aminoalkanols and amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and anticonvulsant-analgesic activity of new N-[(phenoxy)alkyl]- and N-[(phenoxy)ethoxyethyl]aminoalkanols - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Monohalogenated acetamide-induced cellular stress and genotoxicity are related to electrophilic softness and thiol/thiolate reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 20. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Handling of N-[2-(3-bromophenoxy)ethyl]acetamide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental. N-[2-(3-bromophenoxy)ethyl]acetamide, a compound with potential applications in drug discovery, requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides essential, immediate safety and logistical information, from operational protocols to disposal plans, grounded in the principles of chemical safety and risk mitigation.
Hazard Analysis: An Evidence-Based Assessment
Anticipated Hazards:
-
Acute Toxicity (Oral): Similar compounds are harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Aromatic bromine compounds can cause skin irritation.[2][3]
-
Serious Eye Damage/Irritation: Direct contact is likely to cause serious eye irritation.[2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation.[1][3]
-
Carcinogenicity: Acetamide is suspected of causing cancer.[4][5] As a derivative, N-[2-(3-bromophenoxy)ethyl]acetamide should be handled as a potential carcinogen with extreme caution.[6]
-
Environmental Hazards: Halogenated organic compounds can pose risks to the environment and should not be released into drains or waterways.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize exposure. The following table outlines the recommended equipment, its specifications, and the rationale behind its use.
| PPE Category | Recommended Equipment | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn when handling larger quantities or when there is a significant splash risk. | Protects against chemical splashes and airborne particles, preventing serious eye irritation or damage. |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) inspected for integrity before each use. | Prevents skin contact and absorption of the chemical, which can cause irritation. |
| Body Protection | A laboratory coat or other suitable protective clothing. Fire/flame-resistant and impervious clothing is recommended for larger-scale operations. | Protects personal clothing and skin from contamination. |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used if working outside of a certified chemical fume hood or if aerosolization is possible. | Protects against the inhalation of potentially harmful dust or vapors. |
Engineering Controls: Creating a Safe Workspace
Engineering controls are the most effective means of minimizing exposure to hazardous chemicals.
-
Chemical Fume Hood: All handling of N-[2-(3-bromophenoxy)ethyl]acetamide must be conducted in a properly functioning chemical fume hood to control airborne concentrations.
-
Ventilation: Ensure the laboratory is well-ventilated.
-
Emergency Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7]
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic workflow is crucial for minimizing risks from receipt to disposal. The following diagram and protocol outline the necessary steps.
Caption: Workflow for Safe Handling of N-[2-(3-bromophenoxy)ethyl]acetamide.
Detailed Protocol:
-
Preparation:
-
Before beginning any work, ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Inspect all PPE for signs of damage and don it correctly.
-
Confirm that a safety shower and eyewash station are unobstructed and within a 10-second travel distance.
-
-
Handling the Chemical:
-
Perform all manipulations, including weighing and transferring the compound, within the fume hood to minimize inhalation exposure.
-
Avoid the formation of dust and aerosols.[8]
-
Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid material.
-
Keep containers tightly closed when not in use.[4]
-
-
Post-Handling and Cleanup:
-
After completing the experimental work, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8]
-
Spills and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, but do not place yourself at risk.
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[9]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Disposal Plan: Responsible Waste Management
Proper disposal of N-[2-(3-bromophenoxy)ethyl]acetamide and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste materials, including the chemical itself, any contaminated consumables (e.g., gloves, absorbent materials), and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Waste Segregation: Store halogenated organic waste separately from other chemical waste streams.
-
Disposal Route: Dispose of the chemical waste through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for the disposal of halogenated organic compounds.
By adhering to these comprehensive safety guidelines, researchers can confidently and safely handle N-[2-(3-bromophenoxy)ethyl]acetamide, fostering a secure laboratory environment conducive to scientific advancement.
References
-
PubChem. (n.d.). N-(3-Bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4'-Bromoacetanilide. Retrieved from [Link]
-
Penta. (2023). Safety Data Sheet: Acetamide. Retrieved from [Link]
-
New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: Acetamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Acetamide. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
Sources
- 1. N-(3-Bromophenyl)acetamide | C8H8BrNO | CID 12123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. file.bldpharm.com [file.bldpharm.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pentachemicals.eu [pentachemicals.eu]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. nj.gov [nj.gov]
- 7. neb.com [neb.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
